molecular formula C9HBrF16O B1457251 9H-Perfluorononanoyl bromide CAS No. 1404194-04-2

9H-Perfluorononanoyl bromide

Cat. No.: B1457251
CAS No.: 1404194-04-2
M. Wt: 508.98 g/mol
InChI Key: WOYIFHMPPIEDLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Perfluorononanoyl bromide typically involves the bromination of perfluorononanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom . The process generally requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced equipment and optimized reaction conditions helps in achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 9H-Perfluorononanoyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 9H-Perfluorononanoyl bromide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound’s high fluorine content and stability make it useful in biological and medical research. It is used in the development of imaging agents and as a precursor for pharmaceuticals that require fluorinated moieties for enhanced bioavailability and metabolic stability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and surfactants. Its resistance to harsh chemical environments makes it suitable for applications in extreme conditions.

Mechanism of Action

The mechanism of action of 9H-Perfluorononanoyl bromide involves its interaction with various molecular targets through its bromine and fluorine atoms. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The pathways involved include the formation of covalent bonds with nucleophiles and the stabilization of reaction intermediates through fluorine’s electron-withdrawing effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a long perfluorinated carbon chain and a reactive bromine atom. This combination imparts distinct chemical properties, making it valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HBrF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYIFHMPPIEDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HBrF16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022767
Record name 8-Difluoromethylperfluorooctanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404194-04-2
Record name Nonanoyl bromide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404194-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Difluoromethylperfluorooctanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Perfluorononanoyl bromide
Reactant of Route 2
9H-Perfluorononanoyl bromide
Reactant of Route 3
9H-Perfluorononanoyl bromide
Reactant of Route 4
9H-Perfluorononanoyl bromide
Reactant of Route 5
9H-Perfluorononanoyl bromide
Reactant of Route 6
9H-Perfluorononanoyl bromide

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